molecular formula C29H28ClNO6 B12199702 4-chloro-N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]phenylalanine

4-chloro-N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]phenylalanine

Cat. No.: B12199702
M. Wt: 522.0 g/mol
InChI Key: DOEHKINEFWIDDF-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]phenylalanine is a complex organic compound that belongs to the class of benzofurochromen derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted phenylalanine moiety and a benzofurochromen core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]phenylalanine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofurochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofurochromen structure.

    Introduction of the Chloro Group: Chlorination of the phenylalanine derivative is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the chloro-substituted phenylalanine with the benzofurochromen core using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or amides.

Scientific Research Applications

4-chloro-N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]phenylalanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]tyrosine
  • 4-chloro-N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]tryptophan

Uniqueness

The uniqueness of 4-chloro-N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]phenylalanine lies in its specific structural features, such as the chloro-substituted phenylalanine moiety and the benzofurochromen core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H28ClNO6

Molecular Weight

522.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C29H28ClNO6/c1-15-19(11-12-25(32)31-23(28(33)34)13-17-7-9-18(30)10-8-17)29(35)37-26-16(2)27-22(14-21(15)26)20-5-3-4-6-24(20)36-27/h7-10,14,23H,3-6,11-13H2,1-2H3,(H,31,32)(H,33,34)

InChI Key

DOEHKINEFWIDDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CCC(=O)NC(CC5=CC=C(C=C5)Cl)C(=O)O

Origin of Product

United States

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